
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide
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Overview
Description
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of 3-mercaptoalkyl halides or sulfonates.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles.
Aminomethylation: The aminomethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are commonly used in nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antidepressant and in the treatment of neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for use in advanced materials.
Biological Research: It is used in studies involving neurotransmission and receptor interactions.
Mechanism of Action
The mechanism of action of 3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves interactions with various neurotransmitter systems:
Serotonergic System: It stimulates 5HT1A receptors and blocks 5HT2A/2C receptors.
Noradrenergic System: It interacts with α2-adrenergic receptors.
Dopaminergic System: It affects dopaminergic neurotransmission.
Cholinergic System: It modulates cholinergic receptors.
Comparison with Similar Compounds
Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share the thietane ring structure and exhibit similar pharmacological properties.
3-Cyanothiete 1,1-Dioxide: This compound is structurally similar but features a nitrile group instead of an aminomethyl group.
Uniqueness
3-(5-(Aminomethyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring with a tetrazole ring and an aminomethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H9N5O2S |
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Molecular Weight |
203.23 g/mol |
IUPAC Name |
[1-(1,1-dioxothietan-3-yl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C5H9N5O2S/c6-1-5-7-8-9-10(5)4-2-13(11,12)3-4/h4H,1-3,6H2 |
InChI Key |
QEQGWKIDGFNWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C(=NN=N2)CN |
Origin of Product |
United States |
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